molecular formula C11H18ClNO B3145319 [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride CAS No. 57163-22-1

[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride

Cat. No.: B3145319
CAS No.: 57163-22-1
M. Wt: 215.72
InChI Key: PYUALXUZGWVFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride is a substituted phenoxyethylamine derivative characterized by a 2-ethylphenoxy group attached to an ethylamine backbone, with a methylamine moiety and a hydrochloride salt.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-10-6-4-5-7-11(10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUALXUZGWVFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride typically involves the reaction of 2-(2-ethylphenoxy)ethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving cellular signaling and receptor interactions.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Hypothetically inferred as C₁₁H₁₈ClNO (based on substitution patterns of analogs like N-methyl-2-(2-chlorophenoxy)ethylamine hydrochloride ).
  • Synthesis Pathway: Likely synthesized via alkylation of methylamine with 2-(2-ethylphenoxy)ethyl chloride, followed by HCl neutralization, analogous to methods for chloro- and methoxy-substituted derivatives .

Comparison with Structurally Similar Compounds

The following table compares [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride with phenoxyethylamine derivatives and related structures, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
[2-(2-Ethylphenoxy)ethyl]methylamine HCl 2-Ethylphenoxy C₁₁H₁₈ClNO 215.72 (calculated) Hypothetical CNS agent; enhanced lipophilicity
2-(2-Methoxyphenoxy)ethylamine HCl 2-Methoxyphenoxy C₉H₁₄ClNO₂ 203.67 Electron-donating methoxy group; potential serotonin receptor modulation
2-[4-(Methylthio)phenoxy]ethylamine HCl 4-(Methylthio)phenoxy C₉H₁₄ClNOS 219.73 Thioether group; possible metabolic stability
N-Methyl-2-(2-chlorophenoxy)ethylamine HCl 2-Chlorophenoxy C₉H₁₃Cl₂NO 221.90 Electron-withdrawing chloro substituent; receptor affinity studies
Betahistine Hydrochloride 2-Pyridyl C₈H₁₃ClN₂ 184.66 Clinically used for vertigo; pyridine ring enhances polarity
Oxadiazole-containing analog HCl Oxadiazole + 2-chloro-5-methylphenoxy C₁₃H₁₇Cl₂N₃O₂ 323.22 (calculated) Heterocyclic moiety; target-specific design (e.g., kinase inhibition)

Substituent Effects on Pharmacological Activity

  • Electron-Donating Groups (e.g., Methoxy): Increase lipophilicity and may enhance blood-brain barrier penetration, as seen in 2-(2-Methoxyphenoxy)ethylamine hydrochloride .
  • Electron-Withdrawing Groups (e.g., Chloro) : Improve receptor binding affinity, as demonstrated by trans-[2-(2,3-Dichlorophenyl)cyclopropyl]methylamine hydrochloride, a selective 5-HT2C receptor agonist .

Receptor Binding and Selectivity

  • 5-HT2C Receptor Agonists : Chloro-substituted cyclopropylmethylamine derivatives show high selectivity for 5-HT2C over 5-HT2B receptors, critical for avoiding cardiotoxicity .
  • Betahistine Analogs : Pyridyl-containing compounds like Betahistine Hydrochloride act as histamine H3 receptor antagonists, illustrating how aromatic heterocycles modulate receptor profiles .

Pharmacokinetic Considerations

  • Lipophilicity: The 2-ethylphenoxy group in the target compound likely enhances membrane permeability compared to polar analogs like Betahistine .
  • Metabolic Stability: Methylthio and oxadiazole groups may slow hepatic metabolism, as seen in 2-[4-(Methylthio)phenoxy]ethylamine hydrochloride .

Biological Activity

[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride is a compound with potential therapeutic applications due to its unique structural characteristics. The compound is composed of an ethylphenoxy group and a methylamine moiety, with the molecular formula C₁₃H₁₈ClN₃O. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and findings from diverse research sources.

Synthesis

The synthesis of this compound can be achieved through several organic chemistry methods:

  • Refluxing Method :
    • Reaction of 2-(2-Ethylphenoxy)ethanol with Methyl Iodide to form [2-(2-Ethylphenoxy)ethyl]methylamine.
    • Subsequent reaction with Hydrochloric Acid to yield the hydrochloride salt.
    2 2 Ethylphenoxy ethanol+Methyl Iodide 2 2 Ethylphenoxy ethyl methylamine+HI\text{2 2 Ethylphenoxy ethanol}+\text{Methyl Iodide}\rightarrow \text{ 2 2 Ethylphenoxy ethyl methylamine}+\text{HI}
     2 2 Ethylphenoxy ethyl methylamine+HCl 2 2 Ethylphenoxy ethyl methylamine hydrochloride\text{ 2 2 Ethylphenoxy ethyl methylamine}+\text{HCl}\rightarrow \text{ 2 2 Ethylphenoxy ethyl methylamine hydrochloride}

Biological Activity Predictions

Biological activity predictions for this compound suggest various therapeutic potentials. Computational tools like PASS (Prediction of Activity Spectra for Substances) indicate that compounds with similar structures may exhibit a range of biological activities, including:

  • Neuroprotective Effects : Potential interaction with central nervous system receptors.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Activity : The compound may influence inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities associated with this compound compared to similar compounds:

Compound NameStructure FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridineContains a pyridine ringNeuroprotective effects
PhenylethylamineSimple phenylethyl structureMood enhancement
4-Methoxy-N,N-dimethylanilineContains methoxy groupAntimicrobial properties
This compoundEthylphenoxy moiety and methylamine groupPotential neuroprotection

The mechanism of action for this compound likely involves interactions with specific molecular targets, potentially influencing various cellular pathways. Its lipophilic nature may enhance its ability to cross biological membranes, affecting receptor binding and downstream signaling pathways.

Case Studies and Research Findings

  • Neuroprotection Studies : Research indicates that compounds similar in structure to this compound exhibit neuroprotective properties through modulation of brain-derived neurotrophic factor (BDNF) levels, suggesting potential applications in neurodegenerative diseases.
    "Double-lesioned rats treated with neuroprotective agents exhibited increased BDNF levels in the hippocampus" .
  • Antimicrobial Testing : Preliminary studies show that derivatives of the compound possess antimicrobial activity against several strains of bacteria, indicating its potential use in treating infections.
  • Inflammatory Response Modulation : In vitro studies demonstrate that related compounds can inhibit pro-inflammatory cytokine production, suggesting a pathway for therapeutic intervention in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.